

Spectroscopic Analysis of Ethyl Ethoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl ethoxyacetate*

Cat. No.: B1329361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl ethoxyacetate** (CAS No: 817-95-8), a molecule of interest in various chemical and pharmaceutical applications. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Experimental protocols for obtaining these spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **ethyl ethoxyacetate**.

Table 1: ^1H NMR Spectroscopic Data for Ethyl Ethoxyacetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1 - 4.2	Quartet	2H	-O-CH ₂ -CH ₃ (ester)
~4.0 - 4.1	Singlet	2H	-O-CH ₂ -C=O
~3.5 - 3.6	Quartet	2H	-O-CH ₂ -CH ₃ (ether)
~1.2 - 1.3	Triplet	3H	-O-CH ₂ -CH ₃ (ester)
~1.1 - 1.2	Triplet	3H	-O-CH ₂ -CH ₃ (ether)

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl Ethoxyacetate

Chemical Shift (δ) ppm	Assignment
~170	C=O (ester carbonyl)
~68	-O-CH ₂ -C=O
~66	-O-CH ₂ -CH ₃ (ether)
~61	-O-CH ₂ -CH ₃ (ester)
~15	-O-CH ₂ -CH ₃ (ether)
~14	-O-CH ₂ -CH ₃ (ester)

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Ethyl Ethoxyacetate

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2975 - 2850	Strong	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester)
~1250 - 1230	Strong	C-O stretch (ester)
~1100	Strong	C-O-C stretch (ether)

Table 4: Mass Spectrometry (MS) Fragmentation Data for Ethyl Ethoxyacetate[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
132	Low	[M] ⁺ (Molecular Ion)
88	Moderate	[CH ₃ CH ₂ OCH ₂ C(O)] ⁺
59	High	[CH ₃ CH ₂ OCH ₂] ⁺
31	High	[CH ₃ CH ₂ O] ⁺
29	High	[CH ₃ CH ₂] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of liquid samples like **ethyl ethoxyacetate** are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **ethyl ethoxyacetate** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

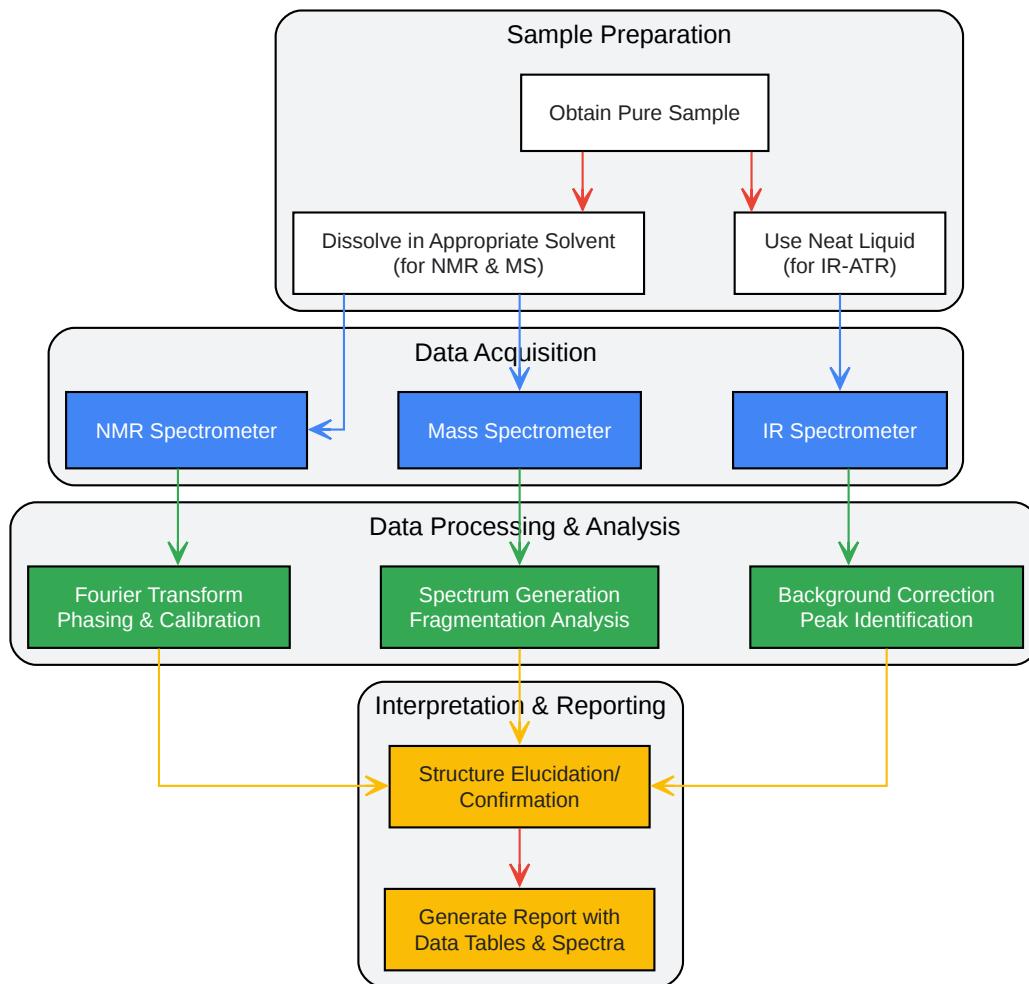
- Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - Ensure the liquid height in the NMR tube is between 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the NMR spectrum.
 - Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat **ethyl ethoxyacetate** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically perform a background correction.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (MS)


- Sample Preparation (Electron Ionization - EI):
 - Prepare a dilute solution of **ethyl ethoxyacetate** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute this stock solution to a final concentration of around 10-100 $\mu\text{g/mL}$.
 - If necessary, filter the solution to remove any particulate matter.
 - Transfer the final solution to an appropriate autosampler vial.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

- The sample is vaporized and then ionized in the ion source using a high-energy electron beam (typically 70 eV for EI).
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is generated as a plot of relative intensity versus m/z.
 - Identify the molecular ion peak and major fragment ions.
 - Analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Ethoxyacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329361#spectroscopic-data-of-ethyl-ethoxyacetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com